molecular formula C7H12O3 B14433703 2-Pentyn-1-ol, 5,5-dimethoxy- CAS No. 79576-62-8

2-Pentyn-1-ol, 5,5-dimethoxy-

Katalognummer: B14433703
CAS-Nummer: 79576-62-8
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: MWZODJFDDQYSKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pentyn-1-ol, 5,5-dimethoxy- is an organic compound with the molecular formula C7H12O3 It is a derivative of 2-pentyn-1-ol, where the terminal carbon is substituted with two methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyn-1-ol, 5,5-dimethoxy- typically involves the alkylation of 2-pentyn-1-ol with methoxy-containing reagents. One common method is the reaction of 2-pentyn-1-ol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-Pentyn-1-ol, 5,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentyn-1-ol, 5,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Pentyn-1-ol, 5,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Pentyn-1-ol, 5,5-dimethoxy- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The methoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pentyn-1-ol: The parent compound without methoxy substitutions.

    4,4-Dimethyl-2-pentyn-1-ol: A similar compound with additional methyl groups.

    1-Phenyl-2-pentyn-1-ol: A phenyl-substituted derivative.

Uniqueness

2-Pentyn-1-ol, 5,5-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These substitutions enhance its reactivity and solubility, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

79576-62-8

Molekularformel

C7H12O3

Molekulargewicht

144.17 g/mol

IUPAC-Name

5,5-dimethoxypent-2-yn-1-ol

InChI

InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3

InChI-Schlüssel

MWZODJFDDQYSKG-UHFFFAOYSA-N

Kanonische SMILES

COC(CC#CCO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.